2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-pyridin-4-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOFMIZNXREQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265650 | |
| Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484654-49-1 | |
| Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484654-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its role as a precursor in drug design. Its unique structure allows it to interact with various biological targets, which may lead to the development of new pharmaceuticals aimed at treating diseases such as cancer and inflammatory disorders.
- Targeting Specific Pathways: Research indicates that compounds with similar structures exhibit pharmacological effects, including anti-inflammatory and antitumor activities. The potential to modulate specific biochemical pathways makes it a candidate for further study in drug development.
Biological Research
In biological studies, 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid is being explored for its interactions with enzymes and metabolic pathways:
- Enzyme Interactions: The compound may inhibit enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is involved in ethylene biosynthesis in plants and may also have implications in human metabolic pathways .
- In Vitro Studies: Preliminary assays suggest that derivatives of cyclopropane carboxylic acids can inhibit various biological processes linked to cancer progression.
In Silico Studies
Molecular docking analyses have shown that this compound has favorable binding affinities with ACO2, indicating its potential as an inhibitor. Such studies provide insights into how this compound could be utilized in therapeutic contexts .
In Vitro Assays
Research has demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation in laboratory settings. These findings are crucial for understanding the mechanisms through which the compound may exert its effects and guide future experimental designs.
Industrial Applications
In addition to its medicinal uses, there is potential for this compound in industrial applications:
- Material Science: The compound can serve as a building block for developing new materials with unique properties. Its structural characteristics may allow for the synthesis of polymers or other advanced materials that could be utilized in various industries.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and the pyridine ring’s electronic properties contribute to its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related cyclopropane-carboxylic acid derivatives, focusing on substituents, purity, and applications.
Table 1: Key Properties of Comparable Compounds
Biological Activity
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of pyridine derivatives with cyclopropane carboxylic acids. Various synthetic routes have been explored to optimize yield and purity, with modifications that enhance biological activity.
Biological Activity
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound had a half-maximal inhibitory concentration (IC50) of approximately 5 μM against FaDu hypopharyngeal tumor cells, suggesting a potent cytotoxic effect compared to standard chemotherapeutics like bleomycin .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against common bacterial strains, it demonstrated varying degrees of inhibition. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 μg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antibacterial activity .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The compound exhibited an IC50 value of 0.89 μM for AChE inhibition, highlighting its potential as a therapeutic agent for cognitive disorders .
Case Study 1: Anticancer Efficacy
A study published in Molecules explored the anticancer efficacy of various derivatives of cyclopropane carboxylic acids, including this compound. The results indicated that this compound significantly reduced cell viability in cancer cell lines by promoting apoptosis through the intrinsic pathway, evidenced by increased levels of caspase-3 and -9 .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial activity was assessed using a panel of bacterial strains isolated from clinical samples. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations .
Data Tables
Q & A
Q. What are the common synthetic routes for 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclopropanation of pyridine-containing alkenes using transition-metal catalysts (e.g., rhodium or palladium). Key steps include:
- Ring-opening reactions : Cyclopropane formation via [2+1] cycloaddition with diazo compounds.
- Carboxylic acid introduction : Hydrolysis of ester intermediates under acidic or basic conditions (e.g., HCl or NaOH) .
- Optimization : Yield depends on solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (1–5 mol%). For example, using Pd(OAc)₂ in DMF at 60°C improves cyclopropane stability .
Q. How should researchers safely handle and store this compound in the laboratory?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture .
- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before transferring to licensed disposal facilities .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows pyridyl protons at δ 8.5–8.7 ppm and cyclopropane protons as a multiplet (δ 1.2–2.1 ppm). ¹³C NMR confirms the carboxylic carbon at ~170 ppm .
- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS provides accurate mass for [M+H]⁺, with fragmentation patterns verifying the cyclopropane ring .
Advanced Research Questions
Q. How can stereochemical purity of this compound derivatives be ensured during synthesis?
- Methodological Answer :
- Chiral catalysts : Use enantioselective catalysts like Ru(II)-Pheox for asymmetric cyclopropanation, achieving >90% ee .
- Analytical validation : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with standards .
- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .
Q. What strategies mitigate instability of the cyclopropane ring under acidic/basic conditions?
- Methodological Answer :
- Protecting groups : Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, then deprotect with LiOH .
- pH control : Maintain reactions near neutral pH (6–8) to avoid ring-opening. Buffers like phosphate (pH 7.4) stabilize the cyclopropane during biological assays .
- Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl) adjacent to the cyclopropane to hinder nucleophilic attack .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Reference standards : Cross-validate using certified standards from NIST or PharmaBlock .
- Solvent effects : Note that NMR shifts vary with solvent (e.g., DMSO vs. CDCl₃). Re-run spectra under identical conditions .
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed derivatives) that may skew data .
Q. What functionalization methods are compatible with the pyridyl and cyclopropane moieties?
- Methodological Answer :
- Pyridyl modifications : Electrophilic substitution (e.g., nitration at C-3 using HNO₃/H₂SO₄) without disrupting the cyclopropane .
- Carboxylic acid derivatization : Convert to amides via EDC/HOBt coupling with amines. Avoid strong bases to prevent cyclopropane cleavage .
- Cross-coupling : Suzuki-Miyaura coupling on bromopyridyl precursors before cyclopropanation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
